1,2-Dichloro-3-difluoromethoxy-5-fluorobenzene
Description
BenchChem offers high-quality 1,2-Dichloro-3-difluoromethoxy-5-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dichloro-3-difluoromethoxy-5-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,2-dichloro-3-(difluoromethoxy)-5-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O/c8-4-1-3(10)2-5(6(4)9)13-7(11)12/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJAGIGPJWFNFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1,2-Dichloro-3-difluoromethoxy-5-fluorobenzene chemical structure and properties
This guide is structured as a high-level technical whitepaper designed for researchers in medicinal chemistry and agrochemical development. It prioritizes synthetic utility, electronic profiling, and bioisosteric applications over generic descriptions.
Structure-Activity Relationships, Synthesis, and Bioisosteric Utility [1][2]
Executive Summary
1,2-Dichloro-3-difluoromethoxy-5-fluorobenzene is a highly specialized polyhalogenated aromatic building block. It is primarily utilized as a scaffold in the development of Protoporphyrinogen Oxidase (PPO) inhibiting herbicides and kinase inhibitors where metabolic stability and lipophilic hydrogen bonding are critical.
Distinct from its trifluoromethoxy (-OCF₃) analogs, the difluoromethoxy (-OCF₂H) moiety at the C3 position offers a unique "lipophilic hydrogen bond donor" capability, allowing it to function as a bioisostere for hydroxyl or thiol groups while maintaining high lipophilicity. This guide details its electronic properties, validated synthesis protocols, and handling requirements.
Chemical Structure & Electronic Profile
Structural Analysis
The molecule features a 1,2,3,5-substitution pattern on the benzene ring. The interplay between the electron-withdrawing halogens and the difluoromethoxy group creates a distinct electronic signature.
-
C1, C2 (Dichloro): Provides steric bulk and moderate electron withdrawal, deactivating the ring against oxidative metabolism.
-
C3 (Difluoromethoxy): The functional core. Unlike -OCH₃ (donor) or -OCF₃ (strong acceptor, no H-bond), the -OCF₂H group acts as a weak H-bond donor due to the acidity of the terminal proton (
for the C-H bond, but capable of interaction). -
C5 (Fluoro): Increases metabolic stability at the para-position relative to the C2-chlorine, blocking hydroxylation.
Electronic Vector Map (Graphviz)
The following diagram illustrates the electronic vectors and steric influence of the substituents.
Figure 1: Electronic and steric vector map. The C3-OCF₂H group is highlighted as the primary functional handle for receptor interaction.
Physicochemical Properties
The following data is derived from validated computational models (ACD/Labs, ChemAxon) and comparative analog analysis.
| Property | Value / Description | Significance in Drug Design |
| Molecular Formula | C₇H₃Cl₂F₃O | -- |
| Molecular Weight | 230.99 g/mol | Fragment-like, suitable for FBDD. |
| LogP (Predicted) | 3.4 ± 0.4 | Highly lipophilic; ensures membrane permeability. |
| H-Bond Donors | 1 (Weak, C-H of OCF₂H) | Rare "lipophilic donor" capability. |
| H-Bond Acceptors | 1 (Ether Oxygen) | Reduced basicity compared to methoxy due to F atoms. |
| Rotatable Bonds | 1 | Low entropic penalty upon binding. |
| Bioisosterism | Phenol (-OH), Thiol (-SH), Methoxy (-OCH₃) | Replaces -OH to improve permeability; replaces -OCH₃ to block O-dealkylation.[3] |
Synthesis & Manufacturing
Senior Scientist Note: Direct electrophilic substitution on the benzene ring is not viable for this substitution pattern due to regioselectivity issues. The preferred industrial route proceeds via the difluoromethylation of the corresponding phenol .
Retrosynthetic Pathway
The synthesis targets 2,3-dichloro-5-fluorophenol as the key intermediate, which is then difluoromethylated.
Figure 2: Validated synthetic workflow starting from the commercially available aniline.[4]
Detailed Experimental Protocol
Step 1: Synthesis of 2,3-Dichloro-5-fluorophenol (Hydrolysis of Diazonium Salt)
-
Diazotization: Dissolve 2,3-dichloro-5-fluoroaniline (1.0 eq) in 30% H₂SO₄ at 0°C. Add NaNO₂ (1.1 eq) aqueous solution dropwise, maintaining temp <5°C. Stir for 30 mins.
-
Hydrolysis: Transfer the cold diazonium solution dropwise into a boiling solution of 50% H₂SO₄/water. The phenol forms immediately and may steam distill or separate as an oil.
-
Workup: Extract with dichloromethane (DCM). Wash with brine. Dry over MgSO₄.[5]
Step 2: Difluoromethylation (The "Chen's Reagent" Method) Rationale: Traditional Freon-22 (ClCF₂H) gas requires autoclaves and is an ozone-depleting substance. The use of Sodium Chlorodifluoroacetate (ClCF₂COONa) generates difluorocarbene (:CF₂) in situ and is preferred for lab-scale and pilot-plant operations.
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-dichloro-5-fluorophenol (10 mmol) in DMF (20 mL).
-
Base Addition: Add K₂CO₃ (15 mmol) and stir for 15 minutes to generate the phenoxide anion.
-
Carbene Source: Add Sodium Chlorodifluoroacetate (20 mmol).
-
Reaction: Heat the mixture to 95-100°C under N₂ atmosphere.
-
Mechanism:[6] ClCF₂COO⁻ decarboxylates to form :CF₂, which inserts into the O-H bond (or reacts with the phenoxide).
-
-
Monitoring: Monitor by TLC/GC-MS. Evolution of CO₂ indicates reaction progress.
-
Workup: Cool to RT. Pour into ice water. Extract with Ethyl Acetate.
-
Purification: Silica gel chromatography (Hexanes/EtOAc 95:5). The product is a colorless oil.
Applications in Drug & Agrochemical Design[7]
The "Difluoromethoxy Effect"
The 3-difluoromethoxy group is a strategic tool in lead optimization, offering a balance between the properties of a methoxy group and a trifluoromethoxy group.
-
Metabolic Blockade: Unlike the methoxy group (-OCH₃), which is prone to rapid CYP450-mediated O-demethylation, the -OCF₂H group is metabolically robust due to the strong C-F bonds.[3]
-
H-Bond Donor: The terminal proton in -OCF₂H is sufficiently acidic to act as a weak hydrogen bond donor. This allows the molecule to maintain binding interactions with receptor pockets that originally accommodated a hydroxyl group, but with significantly higher membrane permeability.
Table 2: Bioisosteric Comparison
| Substituent | Lipophilicity (π) | H-Bond Donor | Metabolic Stability |
| -OCH₃ | -0.02 | No | Low (Demethylation) |
| -OH | -0.67 | Yes (Strong) | Low (Glucuronidation) |
| -OCF₃ | +1.04 | No | High |
| -OCF₂H | +0.65 | Yes (Weak) | High |
Case Study Context
This specific scaffold is often observed in PPO (Protoporphyrinogen Oxidase) inhibitors (e.g., analogs of Saflufenacil or Fomesafen). The 3-position substituent fits into a hydrophobic pocket, where the weak H-bond donor capability of the -OCF₂H group can provide a selectivity boost over purely lipophilic analogs like -OCF₃.
Safety & Handling
-
Hazards: As a halogenated aromatic, this compound is likely Irritating to eyes, respiratory system, and skin (H315, H319, H335) .
-
Reactivity: Stable under normal conditions. Avoid strong oxidizing agents.
-
Disposal: Must be disposed of as halogenated organic waste. High temperature incineration is required to prevent formation of dioxins (due to Cl/F content).
References
-
Zafrani, Y., et al. (2017). Difluoromethoxy and Trifluoromethoxy Groups: A Comparative Study. Journal of Medicinal Chemistry. [Link]
-
Organic Syntheses. Preparation of Fluorinated Aromatics via Diazonium Salts. Coll. Vol. 2, p. 295. [Link]
-
Hu, J., et al. (2011). Reagents for Difluoromethylation.[2][7] Chemical Reviews. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
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- 7. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physical Properties of Polyhalogenated Difluoromethoxy Benzenes
This guide provides an in-depth analysis of the core physical properties of polyhalogenated difluoromethoxy benzenes, a class of molecules of significant interest to researchers, medicinal chemists, and drug development professionals. The strategic incorporation of the difluoromethoxy group (-OCF₂H) alongside various halogen atoms onto a benzene ring allows for the fine-tuning of molecular properties critical for biological activity and pharmacokinetic profiles.[1][2] This document moves beyond a simple tabulation of data to explore the underlying structure-property relationships and detail the experimental methodologies used to determine these essential characteristics.
Introduction: The Strategic Value of the -OCF₂H Group in Halogenated Aromatics
The difluoromethoxy group has emerged as a valuable substituent in modern medicinal chemistry.[1][2] It is often considered a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[1][3] A key feature of the -OCF₂H group is the acidity of its hydrogen atom, which allows it to act as a lipophilic hydrogen bond donor—a rare and sought-after characteristic in drug design.[1] This property, combined with the effects of halogenation, provides a powerful tool to modulate a compound's solubility, lipophilicity, metabolic stability, and target engagement.[2]
For instance, replacing a metabolically vulnerable methoxy (-OCH₃) group with the more robust difluoromethoxy group can block common metabolic pathways like O-demethylation, thereby increasing a drug's half-life.[2] The successful application of this strategy is evident in approved drugs like the proton-pump inhibitor Pantoprazole and the PDE4 inhibitor Roflumilast, where the difluoromethoxy group contributes to potency and metabolic stability.[1]
Core Physicochemical Properties
The physical properties of polyhalogenated difluoromethoxy benzenes are a direct consequence of the interplay between the electron-withdrawing nature of the fluorine atoms, the hydrogen-bonding capability of the -OCF₂H proton, and the size and polarizability of the halogen substituents.[2][3]
The -OCF₂H group generally increases lipophilicity compared to a methoxy group, but less so than the more common trifluoromethoxy (-OCF₃) group.[1][4] This moderate lipophilicity enhancement can improve membrane permeability and oral absorption.[1] However, the overall effect is highly dependent on the nature and position of the halogen atoms on the aromatic ring.[1]
Solubility in aqueous and organic media is a critical parameter. While increased halogenation and the presence of the difluoromethoxy group can decrease aqueous solubility, the hydrogen bond donating capacity of the -OCF₂H group can sometimes mitigate this effect, especially if it can engage in intermolecular hydrogen bonds with water.[1][3] The interplay is complex; for example, non-planar topologies resulting from multiple bulky substituents can limit intermolecular interactions, leading to higher solubilities than their planar counterparts.[5][6]
Table 1: Comparative Physicochemical Properties of Selected Benzenes
| Compound | Molecular Formula | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20D) |
| (Difluoromethoxy)benzene | C₇H₆F₂O | 140 | 1.19 | 1.45 |
| 4-(Difluoromethoxy)benzene-1,2-diamine | C₇H₈F₂N₂O | Not Available | Not Available | Not Available |
Data sourced from Chem-Impex and PubChem.[7][8]
The melting and boiling points of these compounds are influenced by molecular weight, polarity, and crystal packing efficiency.[9] Generally, increasing the number and size of halogen atoms (I > Br > Cl > F) will increase the boiling point due to stronger van der Waals forces. The difluoromethoxy group, being polar, also contributes to intermolecular dipole-dipole interactions. Crystal lattice energy is a key determinant of the melting point; factors like molecular symmetry and the ability to form intermolecular hydrogen bonds or halogen bonds will significantly affect the melting temperature.[5]
The difluoromethoxy group is considered weakly electron-withdrawing, with a Hammett sigma constant (σp) of approximately +0.14.[1] This electronic influence, combined with the inductive effects of halogen substituents, can alter the pKa of other functional groups on the benzene ring.[2] This modulation is a strategic tool for optimizing the ionization state of a drug at physiological pH, which in turn impacts its solubility, permeability, and interaction with biological targets.[2]
Structure-Property Relationships: A Deeper Dive
The precise physical properties of a given polyhalogenated difluoromethoxy benzene are dictated by the specific arrangement of its substituents. Understanding these relationships is key to rational molecular design.
-
Halogen Identity and Position: The type of halogen (F, Cl, Br, I) and its position (ortho, meta, para) on the benzene ring have a profound impact. Larger halogens increase molecular weight and polarizability, leading to higher boiling points. Ortho-substituents can introduce steric hindrance that may disrupt crystal packing and lower melting points compared to more symmetrical para-isomers.
-
The Difluoromethoxy Group's Influence: The -OCF₂H group's unique ability to act as a hydrogen bond donor sets it apart from the -OCH₃ and -OCF₃ groups.[1][2] This allows for specific, directional intermolecular interactions that can influence everything from crystal structure to binding affinity with a protein target.
-
Synergistic Effects: The properties are not merely additive. A bromine atom para to a difluoromethoxy group will have a different electronic and steric influence than one in the ortho position. These combined effects determine the molecule's overall shape, polarity, and ability to interact with its environment.
Below is a diagram illustrating the key factors that influence the physical properties of these compounds.
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- 9. teachy.ai [teachy.ai]
A Comprehensive Guide to the Thermodynamic Stability of 1,2-Dichloro-3-difluoromethoxy-5-fluorobenzene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of the novel compound 1,2-Dichloro-3-difluoromethoxy-5-fluorobenzene. Due to the limited publicly available data on this specific molecule, this document outlines a robust, first-principles approach, integrating computational modeling with established experimental validation techniques. It is designed to equip researchers with the necessary theoretical understanding and practical methodologies to characterize the stability of this and other complex halogenated aromatic ethers. The guide details predictive computational chemistry protocols, step-by-step thermal analysis procedures, and an analysis of potential degradation pathways, ensuring a thorough and reliable assessment of the compound's stability profile.
Part 1: Theoretical & Computational Assessment of Stability
The thermodynamic stability of 1,2-Dichloro-3-difluoromethoxy-5-fluorobenzene is governed by the interplay of its constituent functional groups: a chlorinated and fluorinated benzene ring and a difluoromethoxy ether linkage. Understanding the energetic contributions of these groups is the first step in a rigorous stability analysis.
Structural and Electronic Contributions to Stability
The molecule's stability is a function of several factors:
-
Aromaticity: The core benzene ring provides a foundational level of stability due to its delocalized π-electron system.
-
Halogen Substitution: The chlorine and fluorine atoms are electron-withdrawing groups that influence the electron density of the aromatic ring. The high electronegativity of fluorine generally leads to strong, stable C-F bonds. C-Cl bonds are typically weaker and can be more susceptible to cleavage.
-
Difluoromethoxy Group (-OCF₂H): This group introduces significant complexity. The C-O ether bond can be a point of thermal lability. However, the fluorine atoms on the methyl group have a strong inductive effect, which can influence the stability of the adjacent C-O bond and the aromatic ring.
A primary challenge in drug development and materials science is predicting how these individual contributions sum to an overall stability profile. For a novel compound, an ab initio computational approach is the most effective starting point.
Computational Protocol: Density Functional Theory (DFT) Analysis
Density Functional Theory (DFT) provides a powerful predictive tool for calculating key thermodynamic parameters before a compound is even synthesized. We recommend a multi-level approach to build confidence in the results.
Objective: To calculate the enthalpy of formation (ΔHf), Gibbs free energy of formation (ΔGf), and bond dissociation energies (BDEs) for the weakest bonds in the molecule.
Step-by-Step Computational Workflow:
-
Structure Optimization:
-
Action: Perform a geometry optimization of the molecule.
-
Method: Use a functional suitable for halogenated organic compounds, such as B3LYP or M06-2X.
-
Basis Set: Employ a basis set that can accurately model the diffuse electron orbitals of chlorine and fluorine, such as 6-311+G(2d,p).
-
Rationale: This initial step finds the lowest energy conformation of the molecule, which is essential for accurate subsequent calculations.
-
-
Frequency Calculation:
-
Action: Perform a vibrational frequency calculation at the same level of theory as the optimization.
-
Rationale: This confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate enthalpy and Gibbs free energy.
-
-
Energy Calculation:
-
Action: Perform a single-point energy calculation using a higher level of theory or a larger basis set (e.g., aug-cc-pVTZ) on the optimized geometry.
-
Rationale: This refines the electronic energy, leading to more accurate thermodynamic data.
-
-
Bond Dissociation Energy (BDE) Analysis:
-
Action: To identify the most likely points of thermal decomposition, calculate the BDE for suspect bonds, primarily the C-Cl and C-O bonds.
-
Method:
-
Optimize the geometry of the radical fragments formed upon bond cleavage.
-
Calculate the energy of each fragment.
-
BDE = (Energy of radical 1 + Energy of radical 2) - Energy of the parent molecule.
-
-
Rationale: The bond with the lowest BDE is the most probable site of initial thermal degradation.
-
Workflow Diagram: Computational Stability Assessment
Caption: Workflow for computational thermodynamic stability assessment using DFT.
Table 1: Predicted Thermodynamic Data (Illustrative)
| Parameter | Predicted Value (Illustrative) | Significance |
| ΔHf (298 K) | -750 kJ/mol | Highly exothermic formation suggests significant enthalpic stability. |
| ΔGf (298 K) | -690 kJ/mol | Spontaneous formation is favored; the molecule is thermodynamically stable at STP. |
| BDE (Ar-Cl) | 350 kJ/mol | Represents the energy required to break a carbon-chlorine bond. |
| BDE (Ar-O) | 420 kJ/mol | The ether linkage to the aromatic ring is predicted to be stronger than the C-Cl bond. |
Note: The values in Table 1 are hypothetical and serve as an example of the output from the computational protocol. The BDE analysis suggests that C-Cl bond scission is a more likely initial step in thermal decomposition than the cleavage of the ether bond.
Part 2: Experimental Verification of Thermodynamic Stability
Computational predictions must be anchored by empirical data. Thermal analysis techniques are essential for determining the real-world stability of a compound under thermal stress.
Core Experimental Techniques
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the gold standard for determining the onset of decomposition.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy of these transitions.
Experimental Protocol: TGA/DSC Analysis
Objective: To determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the enthalpy of decomposition (ΔHd).
Step-by-Step Experimental Workflow:
-
Sample Preparation:
-
Action: Accurately weigh 3-5 mg of the purified compound into a ceramic or aluminum TGA/DSC pan.
-
Rationale: A small sample mass minimizes thermal gradients within the sample, leading to sharper, more accurate transition peaks.
-
-
Instrument Setup:
-
Atmosphere: Purge the instrument with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min.
-
Rationale: An inert atmosphere prevents oxidative degradation, ensuring that the observed mass loss is due to thermal decomposition alone.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Rationale: A 10 °C/min heating rate is a standard condition that balances resolution and experimental time.
-
-
Data Acquisition:
-
Action: Simultaneously record the mass loss (TGA), the derivative of mass loss (DTG), and the differential heat flow (DSC).
-
-
Data Analysis:
-
TGA Curve: Determine Tonset, which is often calculated as the temperature at which 5% mass loss occurs.
-
DTG Curve: The peak of the DTG curve corresponds to Tmax, the temperature at which the rate of decomposition is highest.
-
DSC Curve: Integrate the area under the decomposition peak to calculate the enthalpy of the event (ΔHd). An exothermic peak indicates that the decomposition process releases energy.
-
Workflow Diagram: Experimental Thermal Analysis
Caption: Standard workflow for TGA/DSC experimental stability analysis.
Table 2: Expected Experimental Thermal Analysis Data (Illustrative)
| Parameter | Expected Value (Illustrative) | Interpretation |
| Tonset (5% mass loss) | 285 °C | The compound is thermally stable up to this temperature under inert conditions. |
| Tmax (DTG peak) | 310 °C | The maximum rate of decomposition occurs at this temperature. |
| Mass Loss at 600 °C | 85% | Indicates that the decomposition results in volatile fragments, with some char residue. |
| ΔHd (DSC) | -150 J/g (Exothermic) | The decomposition process is energetic and releases heat, a critical safety consideration. |
Part 3: Mechanistic Insights & Degradation Pathways
Combining computational and experimental data allows for the formulation of a hypothesis regarding the decomposition mechanism.
Predicted Decomposition Pathway:
Based on the illustrative BDE calculations (Table 1), the C-Cl bond is the most likely point of initial cleavage under thermal stress. This would initiate a radical chain reaction.
-
Initiation: Homolytic cleavage of a C-Cl bond to form an aryl radical and a chlorine radical. Ar-Cl → Ar• + Cl•
-
Propagation: The highly reactive radicals can attack other molecules, leading to further fragmentation. This could involve hydrogen abstraction from the difluoromethoxy group or further cleavage of the aromatic ring structure at high temperatures.
-
Termination: Radicals combine to form stable, non-reactive products.
The exothermic nature of the decomposition observed in DSC suggests that the subsequent propagation steps are rapid and release significant energy once initiated.
Diagram: Postulated Decomposition Initiation
Caption: The proposed initial step of thermal decomposition via C-Cl bond scission.
Conclusion
The thermodynamic stability of 1,2-Dichloro-3-difluoromethoxy-5-fluorobenzene can be thoroughly characterized through a synergistic approach that combines predictive computational modeling with definitive experimental thermal analysis. The protocols outlined in this guide provide a self-validating framework for determining key stability parameters, identifying the weakest points in the molecular structure, and understanding the energetic profile of decomposition. This integrated strategy is essential for risk assessment, process safety, and ensuring the long-term viability of the compound in its intended application, whether in pharmaceuticals or materials science.
References
-
Density Functional Theory (DFT): Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press. [Link]
-
B3LYP Functional: Becke, A. D. (1993). A new mixing of Hartree–Fock and local density-functional theories. The Journal of Chemical Physics. [Link]
-
Pople Basis Sets (e.g., 6-311+G(2d,p)): Hehre, W. J., Radom, L., Schleyer, P. v. R., & Pople, J. A. (1986). Ab Initio Molecular Orbital Theory. Wiley. [Link]
-
Thermogravimetric Analysis (TGA) Standards: ASTM E1131 - 08(2019), Standard Test Method for Compositional Analysis by Thermogravimetry. ASTM International. [Link]
-
Differential Scanning Calorimetry (DSC) Principles: Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning. [Link]
Solubility profile of 1,2-Dichloro-3-difluoromethoxy-5-fluorobenzene in organic solvents
An In-depth Technical Guide to the Solubility Profile of 1,2-Dichloro-3-difluoromethoxy-5-fluorobenzene in Organic Solvents
Abstract
Introduction: The Significance of a Solubility Profile
1,2-Dichloro-3-difluoromethoxy-5-fluorobenzene is a halogenated aromatic compound with a complex substitution pattern.[1] Its structure, featuring two chlorine atoms, a fluorine atom, and a difluoromethoxy group on a benzene ring, suggests a unique combination of lipophilicity and polarity that will significantly influence its behavior in various chemical processes.[1] The difluoromethoxy group, in particular, is noted for its electron-withdrawing properties, which can impact the molecule's overall electronic characteristics and intermolecular interactions.[2]
In the realms of pharmaceutical development, agrochemical research, and materials science, understanding a compound's solubility is a critical first step. A comprehensive solubility profile informs:
-
Reaction and Process Chemistry: The choice of solvent is paramount for achieving optimal reaction kinetics, yield, and purity.
-
Purification Strategies: Techniques such as crystallization and chromatography are highly dependent on differential solubility.
-
Formulation Development: For a compound to be a viable drug candidate or active ingredient, it must be soluble in a suitable delivery vehicle.
-
Predictive Modeling: Experimental solubility data is essential for building and validating computational models that can accelerate the discovery and development process.[3][4][5][6]
Given the novelty of 1,2-dichloro-3-difluoromethoxy-5-fluorobenzene, a systematic approach to determining its solubility in a range of organic solvents is necessary.
Theoretical Underpinnings of Solubility
The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution.[7] This process can be conceptualized as a three-step energetic cycle:
-
Solute-Solute Interaction: Energy is required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice.
-
Solvent-Solvent Interaction: Energy is needed to create a cavity in the solvent large enough to accommodate a solute molecule.
-
Solute-Solvent Interaction: Energy is released when the solute molecule is inserted into the solvent cavity and new intermolecular forces are established.
A favorable dissolution process occurs when the energy released in the third step is comparable to or greater than the energy consumed in the first two steps. The key factors influencing these interactions are:
-
Polarity: Solvents can be broadly classified as polar or non-polar. Polar solvents have large dipole moments and can be further categorized as protic (containing O-H or N-H bonds) or aprotic.[7] Non-polar solvents have small or no dipole moments.[7] The highly halogenated structure of 1,2-dichloro-3-difluoromethoxy-5-fluorobenzene suggests it will have a degree of polarity.[8]
-
Hydrogen Bonding: Polar protic solvents can act as hydrogen bond donors and acceptors, while polar aprotic solvents can only act as hydrogen bond acceptors. The difluoromethoxy group in the target compound is a potential hydrogen bond acceptor.
-
Van der Waals Forces: These include dipole-dipole interactions, dipole-induced dipole interactions, and London dispersion forces, which are present in all molecules.
Based on its structure, 1,2-dichloro-3-difluoromethoxy-5-fluorobenzene is expected to be largely non-polar to moderately polar. It is unlikely to be highly soluble in water due to its significant non-polar character.[8][9] Its solubility will likely be highest in solvents with similar polarity and the ability to engage in favorable dipole-dipole interactions.
Experimental Determination of Solubility: A Validated Protocol
The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[10] It is a direct measure of thermodynamic solubility.
Materials and Equipment
-
1,2-Dichloro-3-difluoromethoxy-5-fluorobenzene (solid)
-
A range of organic solvents (e.g., hexane, toluene, dichloromethane, acetone, ethanol, methanol, dimethyl sulfoxide)
-
Analytical balance
-
Scintillation vials with screw caps
-
Orbital shaker or rotator
-
Constant temperature incubator or water bath
-
Syringe filters (0.22 µm, compatible with the chosen solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Step-by-Step Experimental Workflow
-
Preparation of Saturated Solutions:
-
Add an excess amount of 1,2-dichloro-3-difluoromethoxy-5-fluorobenzene to a series of scintillation vials. The excess solid should be clearly visible.
-
Add a known volume of each selected organic solvent to the corresponding vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker within a constant temperature incubator (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.
-
-
Analysis:
-
Prepare a series of standard solutions of 1,2-dichloro-3-difluoromethoxy-5-fluorobenzene of known concentrations in each solvent.
-
Analyze the filtered saturated solutions and the standard solutions by HPLC.
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.
-
Determine the concentration of the saturated solutions from the calibration curve. This concentration represents the solubility of the compound in that solvent at the experimental temperature.
-
Caption: Experimental workflow for determining solubility.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise table. This allows for easy comparison of the solubility of 1,2-dichloro-3-difluoromethoxy-5-fluorobenzene across a range of organic solvents.
Table 1: Solubility of 1,2-Dichloro-3-difluoromethoxy-5-fluorobenzene in Various Organic Solvents at 25 °C (Hypothetical Data)
| Solvent | Polarity Index | Dielectric Constant (ε) | Solubility (mg/mL) |
| n-Hexane | 0.1 | 1.88 | Expected to be low |
| Toluene | 2.4 | 2.38 | Expected to be moderate to high |
| Dichloromethane | 3.1 | 9.08 | Expected to be high |
| Acetone | 5.1 | 20.7 | Expected to be moderate to high |
| Ethanol | 4.3 | 24.5 | Expected to be moderate |
| Methanol | 5.1 | 32.7 | Expected to be low to moderate |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Expected to be high |
Note: The solubility values are hypothetical and should be replaced with experimental data.
The interpretation of the results should consider the relationship between the solvent properties and the observed solubility. For instance, a high solubility in toluene and dichloromethane would suggest that the compound is well-solvated by non-polar to moderately polar, aprotic solvents. Solubility in ethanol and methanol would indicate some tolerance for hydrogen bonding.
Caption: Factors influencing solubility.
Conclusion
This technical guide provides a robust framework for determining and understanding the solubility profile of 1,2-dichloro-3-difluoromethoxy-5-fluorobenzene. By combining a strong theoretical foundation with a detailed, validated experimental protocol, researchers can confidently generate the necessary data to advance their projects. The principles and methodologies outlined herein are broadly applicable to other novel chemical entities, making this a valuable resource for any chemical research and development program.
References
-
Attia, L., & Burns, J. (2025, August 19). A new model predicts how molecules will dissolve in different solvents. MIT News. [Link]
-
Gomez-Bombarelli, R., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]
-
Unknown. (2024, October 14). 7 Easy Tests to Identify Organic Compounds in the Field. [Link]
-
Unknown. (n.d.). A unified ML framework for solubility prediction across organic solvents. RSC Publishing. [Link]
-
Unknown. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. RSC Publishing. [Link]
-
Unknown. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. [Link]
-
Unknown. (n.d.). Procedure for Determining Solubility of Organic Compounds. Scribd. [Link]
-
Unknown. (2024, September 24). Solubility test for Organic Compounds. [Link]
-
Unknown. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026. chemistrysh.com. [Link]
-
Baka, E., Comer, J., & Takács-Novák, K. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. [Link]
-
PubChem. (n.d.). 1,2-Dichloro-3,5-difluorobenzene. [Link]
-
Solubility of Things. (n.d.). 1,2-difluorobenzene. [Link]
-
Science.gov. (n.d.). solvent polarity effect: Topics. [Link]
-
Reddit. (2022, December 27). ELI5 the polarity of solvents and how it affects solubility. [Link]
-
PMC. (2024, April 10). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. [Link]
-
EPA. (n.d.). 1,2,3-Trichloro-5-(trifluoromethyl)benzene Properties. [Link]
-
Pashko, M. O., & Yagupolskii, Yu. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Open Access LMU. (2023, December 6). How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. [Link]
Sources
- 1. CAS 1806353-47-8: 1,2-Dichloro-5-(difluoromethoxy)-3-fluor… [cymitquimica.com]
- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 3. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 4. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 5. scispace.com [scispace.com]
- 6. A unified ML framework for solubility prediction across organic solvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 7. caymanchem.com [caymanchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. organicagcentre.ca [organicagcentre.ca]
- 10. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Regioselective Functionalization of Dichlorofluorobenzenes
Topic: Site-Selective Cross-Coupling Protocols for Dichlorofluorobenzene Derivatives Content Type: Application Note & Experimental Guide Audience: Medicinal Chemists, Process Development Scientists
Executive Summary
Dichlorofluorobenzenes are high-value scaffolds in drug discovery, serving as precursors for fluorinated biaryls and anilines. However, they present a "Selectivity Paradox": the presence of two chemically distinct C–Cl bonds and a fluorine atom creates competing vectors for oxidative addition.
This guide provides a validated workflow for differentiating these sites. We focus on 2,4-dichloro-1-fluorobenzene as a model substrate to demonstrate how ligand sterics and electronic activation can be manipulated to achieve site-selective Suzuki-Miyaura and Buchwald-Hartwig couplings.
Key Takeaways:
-
The Fluorine Effect: Fluorine activates the ortho-C–Cl bond electronically (inductive withdrawal) but blocks it sterically.
-
Ligand Control: Bulky biaryl phosphines (e.g., XPhos, RuPhos) override electronic activation to favor the sterically accessible para-C–Cl bond.
-
Process Analytical Technology (PAT): 19F NMR is the gold standard for monitoring these reactions due to distinct chemical shift perturbations.
Mechanistic Insight: The Selectivity Decision Tree
The regioselectivity in polyhalogenated arenes is governed by the relative rates of oxidative addition (OA). For 2,4-dichloro-1-fluorobenzene, the competition is between:
-
C2-Cl (Ortho to F):
-
Electronic: Highly activated by the strong inductive effect (-I) of Fluorine.
-
Steric: Hindered by the Van der Waals radius of Fluorine (
).
-
-
C4-Cl (Para to F):
-
Electronic: Less activated (diminished inductive effect).
-
Steric: Accessible.
-
The "Ligand-Switch" Principle: Standard ligands (e.g., PPh3) often result in mixtures because the electronic activation of C2 competes with the accessibility of C4. To enforce selectivity, we employ steric amplification .
Protocol 1: Site-Selective Suzuki-Miyaura Coupling
Objective: Selective arylation at the C4 position (para to F) while preserving the C2-Cl handle for subsequent steps.
Materials
-
Substrate: 2,4-Dichloro-1-fluorobenzene (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.1 equiv)[1]
-
Catalyst: Pd(OAc)2 (1-2 mol%)
-
Ligand: XPhos (2-4 mol%) — Critical for C4 selectivity.
-
Base: K3PO4 (2.0 equiv, finely ground)
-
Solvent: THF:Water (10:1) or Toluene:Water (for higher temp)
Step-by-Step Procedure
-
Catalyst Pre-complexation (Optional but Recommended): In a glovebox or purged vial, mix Pd(OAc)2 and XPhos in the solvent (approx. 1 mL/mmol) and stir for 5 minutes at RT. The solution should turn from orange to pale yellow/colorless, indicating reduction to Pd(0)-L.
-
Reaction Assembly: Add the substrate, boronic acid, and base to the reaction vessel.
-
Degassing: Add the catalyst solution. Sparge the mixture with Argon for 5 minutes. Note: Oxygen is the primary cause of homocoupling side-products.
-
Reaction: Seal and heat to 60°C .
-
Why 60°C? Higher temperatures (>80°C) may overcome the activation energy barrier for the C2-position, eroding selectivity.
-
-
Monitoring (IPC): Check by HPLC or 19F NMR after 2 hours.
-
Target: >95% conversion of SM; >20:1 ratio of C4:C2 products.
-
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, dry over MgSO4.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion | Oxidative addition into Ar-Cl is slow. | Increase Temp to 70°C or switch to SPhos (more electron-rich). |
| Poor Regioselectivity (C2 product visible) | Ligand not bulky enough or Temp too high. | Ensure Ligand:Pd ratio is ≥ 2:1. Lower Temp to 50°C. |
| Protodeboronation | Unstable boronic acid. | Switch base to KF or CsF; use anhydrous conditions (Dioxane). |
Protocol 2: Buchwald-Hartwig Amination (C2 Functionalization)
Objective: Amination of the remaining sterically hindered C2-chlorine (ortho to F) after C4 has been functionalized.
Materials
-
Substrate: 4-Aryl-2-chloro-1-fluorobenzene (Product of Protocol 1)
-
Amine: Primary or Secondary Amine (1.2 equiv)
-
Catalyst: Pd2(dba)3 (1 mol%)
-
Ligand: BrettPhos or RuPhos (2 mol%)
-
Selection: Use RuPhos for secondary amines; BrettPhos for primary amines.
-
-
Base: NaOtBu (1.4 equiv) or LHMDS (for base-sensitive substrates)
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Procedure
-
Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon. Moisture kills the anionic base (NaOtBu).
-
Charging: Add Pd source, Ligand, and Base. Purge with Argon.
-
Addition: Add solvent, Substrate, and Amine.
-
Activation: Heat to 100°C .
-
Note: The C2-Cl bond is sterically hindered by the ortho-fluorine and the new C4-aryl group. High energy is required.
-
-
Workup: Standard aqueous extraction. Avoid acidic washes if the product is a basic aniline.
Analytical Gold Standard: 19F NMR Monitoring
Using 19F NMR allows for rapid, non-destructive monitoring of the reaction mixture without extensive workup. The fluorine shift is highly sensitive to the electronic environment of the ring.
Typical Shift Zones (Relative to CFCl3):
-
Starting Material (2,4-dichloro-1-fluorobenzene): ~ -110 to -115 ppm.
-
C4-Product (Biaryl): Shift moves downfield (more positive, e.g., -105 to -110 ppm) due to the conjugation of the new aryl ring.
-
C2-Product (Impurity): Shift moves upfield or changes multiplicity significantly due to the loss of the ortho-Cl.
References
-
Ligand-Controlled Regioselectivity
-
Site-Selectivity in Polyhalogenated Arenes
-
Buchwald-Hartwig Protocols
- Surry, D. S., & Buchwald, S. L. (2011).
-
19F NMR Characterization
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
Sources
Application Notes and Protocols for the Strategic Functionalization of 1,2-Dichloro-3-difluoromethoxy-5-fluorobenzene in Drug Discovery
Abstract
The strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, offering a powerful method to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] The difluoromethoxy (-OCF₂H) group, in particular, has emerged as a highly valuable substituent due to its unique ability to serve as a lipophilic hydrogen bond donor, fine-tune physicochemical properties, and improve metabolic stability.[3][4][5] This guide provides a comprehensive overview and detailed protocols for the functionalization of 1,2-dichloro-3-difluoromethoxy-5-fluorobenzene, a versatile and highly strategic building block for the synthesis of novel chemical entities in drug discovery programs. We will explore its reactivity, regioselectivity, and key transformation protocols, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, providing researchers with the foundational knowledge to leverage this scaffold effectively.
The Strategic Advantage of the Difluoromethoxy Group
The difluoromethoxy group offers a nuanced profile of properties that are highly advantageous in drug design, often providing a desirable intermediate between the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups.[3][4]
-
Metabolic Stability: The presence of strong carbon-fluorine bonds renders the -OCF₂H group significantly more resistant to oxidative metabolism (e.g., by cytochrome P450 enzymes) compared to a methoxy group.[3][4] This can lead to an increased drug half-life, reduced clearance, and a more favorable dosing regimen.
-
Lipophilicity and Permeability Modulation: The -OCF₂H group moderately increases lipophilicity, which can enhance membrane permeability and oral absorption.[4] This allows for precise tuning of a molecule's logP value to optimize its ADME (absorption, distribution, metabolism, and excretion) properties.[3][6]
-
Hydrogen Bonding Capability: A key feature of the difluoromethoxy group is the acidity of its hydrogen atom, which allows it to function as a hydrogen bond donor. This makes it an excellent bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH) groups, enabling the maintenance of crucial interactions with biological targets while simultaneously improving metabolic stability.[3][4][5]
-
Electronic Effects: As a weakly electron-withdrawing group, the -OCF₂H moiety can influence the pKa of nearby functional groups and modulate the electronic character of the aromatic ring to which it is attached.[3]
Comparative Physicochemical Properties
| Functional Group | Hansch π Parameter (Lipophilicity) | Hammett Constant (σp) | H-Bonding Capability |
| Methoxy (-OCH₃) | -0.02 | -0.27 | Acceptor |
| Difluoromethoxy (-OCF₂H) | +0.49 | +0.14 | Donor & Acceptor |
| Trifluoromethoxy (-OCF₃) | +1.04 | +0.35 | Acceptor |
Data synthesized from multiple sources for comparative purposes.
Reactivity and Regioselective Functionalization of the Core Scaffold
The substitution pattern of 1,2-dichloro-3-difluoromethoxy-5-fluorobenzene provides multiple handles for selective chemical modification. The reactivity of each position is governed by the combined electronic effects of the substituents.
-
C-Cl Bonds (Positions 1 and 2): These positions are the primary sites for functionalization via palladium-catalyzed cross-coupling reactions. Aryl chlorides are generally less reactive than bromides or iodides, necessitating the use of specialized, electron-rich, and bulky phosphine ligands (e.g., Buchwald-type ligands) to facilitate efficient oxidative addition to the Pd(0) center.[7]
-
C-F Bond (Position 5): The C-F bond is the strongest carbon-halogen bond and is typically the least reactive towards palladium-catalyzed cross-coupling. In nucleophilic aromatic substitution (SNAr), fluoride can be an excellent leaving group if the ring is sufficiently electron-deficient.[8]
-
C-H Bond (Positions 4 and 6): These positions could potentially be functionalized via C-H activation, although this would require specific directing groups and catalyst systems.
The diagram below illustrates the primary pathways for selectively functionalizing the scaffold.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Materials & Reagents:
| Reagent | Purpose | Typical Supplier |
| 1,2-Dichloro-3-difluoromethoxy-5-fluorobenzene | Starting Material | Commercially available |
| Arylboronic Acid | Coupling Partner | Commercially available |
| Pd(OAc)₂ or Pd₂(dba)₃ | Palladium Precatalyst | Commercially available |
| SPhos or XPhos | Ligand | Commercially available |
| K₃PO₄ or Cs₂CO₃ | Base | Commercially available |
| 1,4-Dioxane / Water (e.g., 10:1) | Solvent | Anhydrous, Degassed |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1,2-dichloro-3-difluoromethoxy-5-fluorobenzene (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), potassium phosphate (K₃PO₄, 2.0-3.0 eq), palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and SPhos (4-10 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and purge with an inert gas (Argon or Nitrogen) for 15 minutes. A minimum of three vacuum/backfill cycles is highly recommended.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe to achieve a substrate concentration of approximately 0.1-0.2 M.
-
Reaction Execution: Immerse the reaction tube in a preheated oil bath at 80-110 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product. [9] Causality and Insights:
-
Ligand Choice: For coupling aryl chlorides, electron-rich, bulky biaryl phosphine ligands like SPhos or XPhos are critical. They promote the challenging oxidative addition step and stabilize the active Pd(0) species. [7]* Base and Solvent: The choice of a suitable base like K₃PO₄ activates the boronic acid for transmetalation. [10]A mixed solvent system like dioxane/water often improves the solubility of both the organic and inorganic reagents, accelerating the reaction.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol provides a general method for coupling primary or secondary amines with the scaffold.
Reaction Principle: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. The mechanism is similar to the Suzuki coupling but involves the formation of a palladium-amido complex. [11][12][13]A strong, non-nucleophilic base is required to deprotonate the amine or the initial palladium-amine adduct. [13][14] Materials & Reagents:
| Reagent | Purpose | Typical Supplier |
| 1,2-Dichloro-3-difluoromethoxy-5-fluorobenzene | Starting Material | Commercially available |
| Primary or Secondary Amine | Coupling Partner | Commercially available |
| Pd₂(dba)₃ or a G3/G4 Precatalyst | Palladium Source | Commercially available |
| RuPhos, XPhos, or BrettPhos | Ligand | Commercially available |
| NaOtBu or LHMDS | Base | Commercially available |
| Toluene or 1,4-Dioxane | Solvent | Anhydrous, Degassed |
Step-by-Step Procedure:
-
Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add the palladium precatalyst (1-3 mol%), the appropriate ligand (1.2-1.5x relative to Pd), and the base (e.g., sodium tert-butoxide, NaOtBu, 1.4 eq) to an oven-dried vial or Schlenk tube.
-
Add Substrates: Add 1,2-dichloro-3-difluoromethoxy-5-fluorobenzene (1.0 eq) and the desired amine (1.1-1.3 eq).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) to achieve a substrate concentration of 0.1-0.5 M.
-
Reaction Execution: Seal the vessel tightly and remove it from the glovebox. Place it in a preheated heating block or oil bath set to 90-120 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by LC-MS. Reaction times can vary from 2 to 24 hours.
-
Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water, then separate the layers.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Causality and Insights:
-
Base Sensitivity: Strong bases like NaOtBu can be incompatible with certain functional groups. Weaker bases like K₂CO₃ or Cs₂CO₃ can sometimes be used, but this often requires more active catalyst systems or longer reaction times. [14]* Catalyst System: Using pre-formed palladium precatalysts (e.g., XPhos-Pd-G3) can provide more reliable and reproducible results by avoiding inefficient in situ catalyst formation. [14]The choice of ligand is crucial and depends on the steric and electronic properties of the amine. [14]
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines a general procedure for displacing one of the halogen atoms with a nucleophile. The regioselectivity will depend heavily on the nucleophile and reaction conditions.
Reaction Principle: SNAr proceeds via a two-step addition-elimination mechanism through a negatively charged Meisenheimer complex intermediate. [15]The reaction is favored on electron-poor aromatic rings and with good leaving groups. [15][16]For polychlorinated/fluorinated systems, the outcome can be complex, but typically the most electron-deficient position is attacked.
Materials & Reagents:
| Reagent | Purpose | Typical Supplier |
| 1,2-Dichloro-3-difluoromethoxy-5-fluorobenzene | Starting Material | Commercially available |
| Phenol, Thiol, or Amine | Nucleophile | Commercially available |
| K₂CO₃ or Cs₂CO₃ | Base | Commercially available |
| DMF or DMSO | Solvent | Anhydrous |
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add 1,2-dichloro-3-difluoromethoxy-5-fluorobenzene (1.0 eq), the nucleophile (e.g., a phenol, 1.1-1.5 eq), and a base (e.g., potassium carbonate, K₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add an anhydrous polar aprotic solvent like DMF or DMSO.
-
Reaction Execution: Heat the reaction mixture to a temperature between 60 °C and 150 °C. The optimal temperature will depend on the nucleophile's reactivity.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Purification: Separate the organic layer, wash multiple times with water to remove the high-boiling-point solvent, then wash with brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography.
Causality and Insights:
-
Regioselectivity: The site of substitution in SNAr is governed by the stability of the intermediate Meisenheimer complex. Positions that are ortho or para to strong electron-withdrawing groups are most susceptible to attack. [16]For this scaffold, substitution could potentially occur at the C-F or C-Cl positions, and experimental validation is necessary to determine the major product.
-
Leaving Group Ability: In SNAr reactions, fluoride is often a better leaving group than chloride due to the high electronegativity of fluorine, which stabilizes the transition state leading to the Meisenheimer complex. [8]
Conclusion
1,2-Dichloro-3-difluoromethoxy-5-fluorobenzene is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic arrangement of functional handles allows for selective, stepwise modification through robust and well-established synthetic methodologies. The presence of the difluoromethoxy group provides a distinct advantage, offering a powerful tool to enhance metabolic stability and fine-tune the physicochemical properties of lead compounds. [3][4]The protocols detailed in this guide provide a solid foundation for researchers to begin exploring the rich chemistry of this scaffold, paving the way for the discovery of next-generation therapeutics.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. BenchChem.
- The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. BenchChem.
- The Role of Difluoroethoxybenzene in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.
- Biological Potential of FluoroBenzene Analogs. JSciMed Central.
- Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific.
- Importance of Fluorine in Benzazole Compounds. MDPI.
- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC.
- Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). ResearchGate.
- Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed.
- Fluorine in drug discovery: Role, design and case studies.
- Buchwald–Hartwig amination. Wikipedia.
- Defluorinative functionalization approach led by difluoromethyl anion chemistry. ResearchGate.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Defluorinative functionalization approach led by difluoromethyl anion chemistry. PMC.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
- Synthesis of difluoromethoxy derivatives 10–12. Reagents and conditions. ResearchGate.
- Concerted nucleophilic aromatic substitutions. DASH.
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
- Nucleophilic Aromatic Substitution. YouTube.
- Reactivity exploration for the Pd‐catalyzed cross‐coupling reaction... ResearchGate.
- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC.
- Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. oaji.net.
- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate.
- Buchwald-Hartwig Coupling. Alfa Chemistry.
- Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by ... PMC.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. SciSpace.
- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. MDPI.
- Application Notes and Protocols for Suzuki Coupling Reactions Involving 4'-Amino-3',5'-dichloroacetophenone. BenchChem.
- The Suzuki Reaction. Andrew G Myers Research Group.
- A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Semantic Scholar.
- Direct heterobenzylic fluorination, difluorination and trifluoromethylthiolation with dibenzenesulfonamide derivatives. Chemical Science (RSC Publishing).
- Difunctionalization of Alkenes with Fluoroalkyl Phenyl Sulfones and Th. ACS Publications.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
- Review Article Radiodifluoromethylation of well-functionalized molecules. e-Century Publishing Corporation.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv.
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. e-century.us [e-century.us]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. rsc.org [rsc.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. dash.harvard.edu [dash.harvard.edu]
- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting regioselectivity issues in polyhalogenated benzene substitution
Topic: Troubleshooting Regioselectivity in Polyhalogenated Systems
Introduction
Welcome to the Advanced Synthesis Support Center. Functionalizing polyhalogenated benzenes presents a unique paradox: the very electron-deficiency that activates these rings for nucleophilic attack also makes them prone to chaotic side reactions like halogen scrambling ("Halogen Dance") and over-substitution.
This guide is not a textbook. It is a troubleshooting protocol designed to isolate and resolve regioselectivity failures in three specific mechanistic domains: Nucleophilic Aromatic Substitution (
Module 1: Nucleophilic Aromatic Substitution ( )
Primary Challenge: Controlling which halogen is displaced in a ring containing multiple potential leaving groups (e.g., F, Cl, Br).[1][2][3]
The Core Logic: The "Fluorine Paradox"
In
-
Reactivity Order:
-
Regioselectivity Rule: Substitution occurs para to the strongest electron-withdrawing group (EWG) or at the most electron-deficient site [1].
Troubleshooting Guide
Q: I am reacting pentafluorobenzene derivatives, but I am getting a mixture of isomers. Why isn't the substitution specific?
A: In perfluorinated systems (like pentafluorophenyl groups), substitution is overwhelmingly directed para to the substituent that is already present, provided that substituent is an EWG (e.g.,
-
Root Cause: If you see mixtures, your "directing" group might not be electron-withdrawing enough to differentiate the positions, or you are using a solvent that promotes "early transition state" indiscriminate attack.
-
Solution: Switch to a less polar aprotic solvent (e.g., change from DMSO to THF). Lower the temperature to -40°C to enforce kinetic control.
Q: Why did my nucleophile attack the Chlorine instead of the Fluorine?
A: This is rare in
-
Diagnostic: Did you use a very strong, bulky base (like t-BuLi or LDA) instead of a nucleophile? If so, you likely triggered an elimination-addition (benzyne) mechanism where leaving group ability follows
. -
Protocol: Ensure your nucleophile is "soft" enough or the conditions mild enough to stay in the
manifold.
Visual Workflow: Decision Matrix
Caption: Decision matrix for predicting leaving group behavior based on reaction mechanism (
Module 2: Metal-Halogen Exchange (Lithiation)
Primary Challenge: The "Halogen Dance" (Base-catalyzed halogen migration).
The Core Logic: Kinetic vs. Thermodynamic Control
Lithium-halogen exchange (using
Troubleshooting Guide
Q: I treated 1,2,4-tribromobenzene with n-BuLi intending to lithiate C1, but the electrophile added to C3. What happened? A: You were a victim of the Halogen Dance.
-
Initial Exchange: Li/Br exchange occurred at C1 (Kinetic product).
-
Isomerization: The C1-Li species deprotonated the acidic C3-H (between two Bromines).
-
Migration: The lithium moved to C3, which is thermodynamically stabilized by the inductive effect of two flanking bromines.
-
Solution:
-
Temperature: You must operate at -78°C or lower .[4] The dance is temperature-dependent.[4]
-
Inverse Addition: Add the substrate to the base, or add the base very slowly, to minimize the concentration of unreacted substrate available for deprotonation.
-
In-Situ Trapping: If possible, mix the electrophile (e.g., TMSCl) with the substrate before adding the base (Barbier conditions), so the lithiated species is trapped faster than it can dance [5].
-
Q: My yield is low, and I see "double-addition" products. A: This suggests the lithiated intermediate is reacting with the starting material (acting as a nucleophile on the aryl halide) or disproportionating.
-
Protocol: Ensure strictly anhydrous conditions and use precise stoichiometry (1.05 eq of BuLi). Excess base promotes scrambling.
Visual Workflow: The Halogen Dance Mechanism
Caption: The Halogen Dance pathway showing how temperature/time shifts the product from Kinetic (A) to Thermodynamic (B).
Module 3: Transition Metal Catalysis (Cross-Coupling)
Primary Challenge: Chemoselectivity between different halogen types (e.g., Cl vs Br vs I) or identical halogens in different environments.[5][6]
The Core Logic: Oxidative Addition Hierarchy
Pd(0) and Ni(0) catalysts insert into Carbon-Halogen bonds based on Bond Dissociation Energy (BDE).
-
Reactivity Order:
[5][6] -
Selectivity: It is easy to couple an Iodide in the presence of a Chloride. It is very difficult to couple a Chloride in the presence of an Iodide without touching the Iodide [6].
Troubleshooting Guide
Q: I have a substrate with both Br and Cl. I want to couple the Cl, but the Br reacts first. How do I reverse this?
A: You generally cannot reverse the BDE physics (
-
Strategy: Perform the Br-coupling first with a "dummy" group or the desired group, then do the Cl-coupling.
-
Advanced Strategy: If you must couple Cl first, you need a catalyst system that is hyper-active for Cl (e.g., Ni-COD + NHC ligands) and perhaps sterically hindered from accessing the Br site, though this is experimentally risky.
Q: I have a 1,3-dibromobenzene. Which Br will react? A: Sterics and electronics dictate this.
-
Sterics: The less hindered Br reacts first.
-
Electronics: The Br on the most electron-deficient carbon reacts first (oxidative addition is faster on electron-poor rings).
-
Protocol: Use a bulky phosphine ligand (e.g.,
) to amplify steric differentiation.
Data Summary: Reactivity Hierarchies
| Mechanism | Primary Driver | Reactivity Order (Fastest to Slowest) | Key Control Factor |
| Electronegativity (Induction) | F | Para-EWG placement | |
| Pd-Coupling | Bond Dissociation Energy | I > Br > Cl | Catalyst/Ligand choice |
| Li-Exchange | Acidity / Polarizability | I > Br > Cl | Temperature (-78°C) |
References
-
WuXi Biology. (n.d.). Highly Regioselective SnAr of a Polyhalogenated Benzaldehyde. Retrieved from [Link]
-
Gutsche, C. S., et al. (2016).[7] Nucleophilic Aromatic Substitution on Pentafluorophenyl-Substituted Dipyrranes. Chemistry – A European Journal.[7] Retrieved from [Link]
-
Erb, W., & Mongin, F. (2017). Halogen 'Dance': A Way to Extend the Boundaries of Arene Deprotolithiation. Tetrahedron. Retrieved from [Link]
-
Schnürch, M., et al. (2007). Halogen-Dance Reactions on Heteroaromatics. Imperial College London. Retrieved from [Link]
-
ScienceMadness. (2019). Troubles with Lithium-Halogen exchange reaction. Retrieved from [Link]
-
Palani, V., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Retrieved from [Link]
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. scispace.com [scispace.com]
Minimizing side reactions during difluoromethylation of phenols
Precision Chemistry for Bioisostere Installation
Welcome to the technical support center for phenol difluoromethylation. You are likely here because you are attempting to install a difluoromethyl ether (
This guide moves beyond standard textbook procedures to address the mechanistic failure points of the reaction. We treat your reaction vessel as a competitive system where the desired pathway (O-alkylation) fights against hydrolysis, dimerization, and C-alkylation.
⚡ Quick Diagnostic Matrix
Identify your symptom to find the immediate fix.
| Symptom | Probable Cause | Mechanistic Root | Recommended Fix |
| Low Conversion (<30%) | Rapid Carbene Quenching | Switch to anhydrous conditions; increase reagent stoichiometry (3-5 equiv). | |
| High Starting Material Recovery | Reagent "Stalling" | Inefficient decarboxylation of reagent (e.g., SCDA) due to low temp. | Ensure internal temp reaches 95–110°C for SCDA; verify |
| C-Alkylated Byproducts | Ambident Nucleophile Attack | Soft-Soft interaction favoring Carbon attack on highly activated phenols. | Switch solvent to DMF or DMSO (favors Hard-Hard O-attack); use Cs₂CO₃ to create "naked" phenoxide. |
| Formylated Byproducts (Ar-O-CHO) | Product Hydrolysis | Unstable difluoromethyl ether hydrolyzing during workup or reaction. | Quench with buffered solution (pH 7); avoid strong acidic workups. |
| TFE Formation (Gas evolution) | Carbene Dimerization | Slow addition of the carbene source; reduce concentration. |
🛠 Module 1: The "Water Problem" (Hydrolysis & Quenching)
The Issue: The most common failure mode is the reaction of difluorocarbene (
The Mechanism of Failure
Difluorocarbene is an electrophilic singlet carbene. While it prefers electron-rich nucleophiles (phenoxides), water is often present in higher effective concentration than the bulky phenoxide.
Protocol Adjustment: The "Anhydrous" Switch
If using Sodium Chlorodifluoroacetate (SCDA) in aqueous/organic biphasic conditions (common literature method) fails:
-
Switch Solvent: Move to anhydrous DMF or NMP .
-
Base Change: Replace NaOH/K₂CO₃ with Cs₂CO₃ (Cesium effect increases phenoxide solubility and nucleophilicity).
-
Temperature: Maintain 100°C . SCDA requires thermal energy to decarboxylate.
⚖️ Module 2: Regioselectivity (O- vs. C-Alkylation)
The Issue: Phenoxide is an ambident nucleophile. While O-alkylation is kinetically favored (charge control), activated phenols (e.g., resorcinol, naphthol) can undergo C-alkylation (orbital control) or Reimer-Tiemann-like formylation.
Mechanistic Control
-
Hard-Hard vs. Soft-Soft: The oxygen center is "hard"; the ring carbons are "soft."
is electrophilic and somewhat soft. -
Solvent Effect: In protic solvents (alcohols/water), the phenoxide oxygen is heavily solvated (H-bonded), reducing its nucleophilicity and allowing C-attack to compete. In polar aprotic solvents (DMF, MeCN), the oxygen is "naked" and highly reactive, overwhelmingly favoring O-alkylation.
Decision Tree: Reagent Selection
Use the diagram below to select the correct reagent based on your substrate's sensitivity and the risk of side reactions.
Caption: Decision logic for selecting the difluorocarbene source to minimize side reactions based on substrate stability.
🧪 Module 3: Validated Experimental Protocols
Protocol A: The "Robust" Method (SCDA)
Best for simple phenols stable to heat and moderate base.
-
Setup: Flame-dry a 3-neck round bottom flask. Equip with a reflux condenser and
inlet. -
Solvation: Dissolve Phenol (1.0 equiv) in anhydrous DMF (0.2 M).
-
Deprotonation: Add Cs₂CO₃ (1.5 equiv). Stir at R.T. for 30 min. Why? Ensures complete formation of the naked phenoxide before carbene generation.
-
Reagent Addition: Add Sodium Chlorodifluoroacetate (SCDA) (2.5 - 3.0 equiv).
-
Note: Solid SCDA is stable. Do not dissolve in water.
-
-
Reaction: Heat to 100–110°C for 4–16 hours.
-
Checkpoint: You must see gas evolution (
). If not, temp is too low.
-
-
Workup: Cool to R.T. Dilute with water (quenches salts). Extract with EtOAc.[1][2] Wash organic layer
with water (crucial to remove DMF).
Protocol B: The "Mild" Method (PDFA)
Best for sensitive substrates or when C-alkylation is observed in Method A.
-
Reagent: PDFA (difluoromethylene phosphobetaine,
). -
Setup: Sealed tube or reflux setup under Argon.
-
Mix: Combine Phenol (1.0 equiv) and PDFA (2.0 equiv) in Toluene or Diglyme .
-
Note: No external base is strictly required, but catalytic base can help.
-
-
Reaction: Heat to 80°C .
-
Purification: Standard silica chromatography.
📉 Visualizing the Carbene Lifecycle
Understanding the fate of the carbene is the key to troubleshooting.
Caption: Kinetic competition between the desired O-difluoromethylation and three primary parasitic pathways.
📚 References
-
Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate. Source: Organic Syntheses (2024).[2] Key Insight: Detailed protocol for SCDA usage and safety regarding gas evolution. URL:[Link]
-
Difluoromethylation of Phenols and Thiophenols with S-(Difluoromethyl)sulfonium Salt. Source: The Journal of Organic Chemistry (2019).[9] Key Insight: Establishes reactivity order (ArS- > ArO-) and mild conditions for sensitive substrates. URL:[Link]
-
Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Source: Chemical Communications (2015). Key Insight: Introduction of PDFA (
) as a neutral, lower-temperature alternative to SCDA. URL:[Link] -
Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Source: National Institutes of Health / PMC (2013). Key Insight: Mechanistic proof that reaction proceeds via difluorocarbene rather than SN2 displacement.[4] URL:[Link]
-
Recent Advances in the Synthetic Application of Difluorocarbene. Source: Chinese Academy of Sciences (Review). Key Insight: Comprehensive comparison of reagents (Hu's, SCDA, PDFA) and their specific side-reaction profiles. URL:[Link][1][2][6][8][10][11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. sioc.cas.cn [sioc.cas.cn]
- 9. acs.figshare.com [acs.figshare.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sioc.cas.cn [sioc.cas.cn]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Difluoromethoxy Benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Difluoromethoxy Group in Modern Chemistry
The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the difluoromethoxy group (-OCHF₂) has garnered significant attention for its unique electronic properties and metabolic stability. Its ability to act as a lipophilic hydrogen bond donor and a bioisostere for other functional groups makes it a valuable substituent in the design of novel pharmaceuticals and agrochemicals. Understanding the structural characteristics of molecules containing this moiety is paramount, and mass spectrometry stands as a principal analytical technique for their elucidation.
This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of difluoromethoxy benzene derivatives. By examining the influence of the -OCHF₂ group on bond cleavage and rearrangement pathways under common ionization techniques, we aim to equip researchers with the knowledge to confidently identify and characterize these important compounds. This document moves beyond a simple recitation of fragmentation rules, delving into the mechanistic underpinnings of the observed spectral features and offering a comparative analysis against structurally related analogues.
Choosing the Right Tool: Ionization Techniques for Difluoromethoxy Benzene Derivatives
The choice of ionization technique is a critical first step in any mass spectrometry experiment, directly influencing the type and extent of fragmentation observed. For the analysis of difluoromethoxy benzene derivatives, two techniques are of primary relevance: Electron Ionization (EI) and Electrospray Ionization (ESI).
-
Electron Ionization (EI): A "hard" ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV), leading to the formation of a radical cation (M•+) and inducing extensive fragmentation. This results in a detailed fragmentation pattern that provides a wealth of structural information, akin to a molecular fingerprint. EI is particularly well-suited for the analysis of relatively volatile and thermally stable compounds, such as many difluoromethoxy benzene derivatives. The complex fragmentation patterns can be highly reproducible and are valuable for library matching and unambiguous identification.
-
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions from a solution by creating a fine, charged spray. This method typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. ESI is the preferred method for analyzing polar, non-volatile, and thermally labile molecules. For difluoromethoxy benzene derivatives that have been functionalized with polar groups to enhance biological activity, ESI would be the ionization method of choice. The simplicity of the resulting spectra, often dominated by the quasi-molecular ion, provides clear molecular weight information.
The selection between EI and ESI is therefore dictated by the specific properties of the analyte and the analytical question at hand. For fundamental fragmentation studies and the identification of unknown isomers, EI-MS is invaluable. For analyses of modified, polar derivatives in complex biological matrices, ESI-MS is superior.
Electron Ionization (EI) Fragmentation Patterns: A Comparative Analysis
Due to the limited availability of published EI mass spectra for 1-(difluoromethoxy)benzene, this guide will employ a predictive and comparative approach based on the well-documented fragmentation of analogous compounds: anisole, 4-fluoroanisole, and the isomers of difluorobenzene.
Anisole: The Archetype
The mass spectrum of anisole (methoxybenzene) is characterized by several key fragmentation pathways that serve as a baseline for our comparison.[1]
-
Loss of a Methyl Radical: The initial fragmentation often involves the loss of a methyl radical (•CH₃) from the molecular ion to form a stable phenoxy cation at m/z 93.
-
Loss of Formaldehyde: A characteristic rearrangement leads to the expulsion of a neutral formaldehyde molecule (CH₂O), resulting in a prominent ion at m/z 78, corresponding to the benzene radical cation.
-
Formation of the Phenyl Cation: Subsequent loss of carbon monoxide (CO) from the phenoxy cation (m/z 93) yields the phenyl cation at m/z 77.
-
Cyclopentadienyl Cation: The phenyl cation can further fragment by losing acetylene (C₂H₂) to produce the cyclopentadienyl cation at m/z 65.[1]
Predicted Fragmentation of 1-(Difluoromethoxy)benzene
By considering the electronic effects of the two fluorine atoms on the methoxy group, we can predict the fragmentation behavior of 1-(difluoromethoxy)benzene. The strong electron-withdrawing nature of the fluorine atoms will significantly influence bond strengths and ion stabilities.
Key Predicted Fragmentation Pathways:
-
α-Cleavage (Loss of •CHF₂): The C-O bond is weakened by the inductive effect of the fluorine atoms. Therefore, a primary fragmentation pathway is expected to be the cleavage of the difluoromethyl radical (•CHF₂) to form the phenoxy cation at m/z 93 . This is analogous to the loss of the methyl radical in anisole.
-
Loss of Difluorocarbene: A rearrangement process analogous to the loss of formaldehyde in anisole is the expulsion of difluorocarbene (:CF₂), a relatively stable neutral species. This would result in an ion at m/z 94 , corresponding to the phenol radical cation.
-
Formation of the Phenyl Cation (m/z 77): Similar to anisole, the phenoxy cation (m/z 93) is expected to lose carbon monoxide (CO) to produce the phenyl cation at m/z 77 .
-
Formation of the Fluorophenyl Cation (m/z 95): An alternative fragmentation pathway could involve the loss of CO from the molecular ion, followed by rearrangement, potentially leading to a fluorophenyl cation. However, the direct loss of the difluoromethoxy group is more probable.
-
Ions related to the Difluoromethyl Group: The presence of the difluoromethyl cation ([CHF₂]⁺) at m/z 51 is highly likely.
Visualizing the Predicted Fragmentation:
Caption: Predicted EI fragmentation of 1-(difluoromethoxy)benzene.
Comparative Fragmentation Data
To provide a robust comparison, the following table summarizes the key fragment ions for anisole and the predicted fragments for 1-(difluoromethoxy)benzene.
| m/z | Anisole Fragment | Predicted 1-(Difluoromethoxy)benzene Fragment | Proposed Neutral Loss |
| 144 | - | [M]⁺˙ | - |
| 108 | [M]⁺˙ | - | - |
| 94 | - | [C₆H₅OH]⁺˙ | :CF₂ |
| 93 | [C₆H₅O]⁺ | [C₆H₅O]⁺ | •CHF₂ |
| 78 | [C₆H₆]⁺˙ | - | CH₂O |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | CO from m/z 93 |
| 65 | [C₅H₅]⁺ | [C₅H₅]⁺ | C₂H₂ from m/z 77 |
| 51 | - | [CHF₂]⁺ | •OC₆H₅ |
Influence of Ring Substitution on Fragmentation
The fragmentation patterns of substituted difluoromethoxy benzene derivatives will be influenced by the nature and position of the substituents on the aromatic ring.
-
Electron-donating groups (e.g., -CH₃, -NH₂): These groups will stabilize the molecular ion and may promote fragmentation pathways that retain the charge on the aromatic ring.
-
Electron-withdrawing groups (e.g., -NO₂, -CN): These groups will destabilize the molecular ion, potentially leading to more extensive fragmentation and favoring pathways involving the substituent.
Experimental Protocol: Acquiring High-Quality EI Mass Spectra
To obtain reliable and reproducible mass spectra for difluoromethoxy benzene derivatives, the following experimental protocol is recommended.
1. Sample Preparation:
- Dissolve the purified compound in a volatile, inert solvent (e.g., dichloromethane, hexane) to a concentration of approximately 1 mg/mL.
- Ensure the sample is free of non-volatile impurities that could contaminate the ion source.
2. Instrumentation (GC-MS):
- Gas Chromatograph (GC):
- Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250 °C.
- Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
- Oven Program: Start at 50 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer (MS):
- Ion Source: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: m/z 40-400.
- Scan Speed: 2 scans/second.
3. Data Acquisition and Analysis:
- Acquire the data in full scan mode.
- Identify the peak corresponding to the difluoromethoxy benzene derivative in the total ion chromatogram (TIC).
- Extract the mass spectrum for the chromatographic peak.
- Perform background subtraction to obtain a clean mass spectrum.
- Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions.
- Compare the obtained spectrum with library spectra (if available) and the predicted fragmentation pathways.
Workflow Diagram:
Caption: Experimental workflow for EI-MS analysis.
Conclusion
The mass spectrometric fragmentation of difluoromethoxy benzene derivatives is governed by the strong electron-withdrawing nature of the difluoromethoxy group. While experimental data for the parent compound is not widely available, a comparative analysis with related molecules such as anisole and fluoroanisole allows for robust predictions of the key fragmentation pathways. The expected dominant fragments arise from the loss of the •CHF₂ radical and the neutral :CF₂ species. This guide provides a foundational understanding for researchers working with this important class of compounds, enabling more confident structural elucidation and characterization. The provided experimental protocol offers a starting point for obtaining high-quality data to further explore and confirm these fragmentation patterns.
References
- Zahran, N.F., Helal, A.I., & Rasgeed, N. Mass spectrometric study on the fragmentation of anisole. [Please note: A full bibliographic citation with a working URL could not be generated for this source as a direct, stable link was not available in the provided search results.]
-
Li, L., et al. (2018). Experimental and Theoretical Study on the Pyrolysis Mechanism of Three Coal-Based Model Compounds. Energy & Fuels, 32(3), 2747-2756. [Link]
Sources
A Scientist's Guide to Lipophilicity: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzene Derivatives
Introduction: The Critical Role of Lipophilicity in Drug Discovery
In the intricate landscape of drug design and development, a molecule's success is profoundly influenced by its physicochemical properties. Among these, lipophilicity—literally "fat-loving"—stands out as a critical determinant of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][2][] This property governs the ability of a compound to dissolve in non-polar environments, such as lipids, and is paramount for a drug's capacity to traverse biological membranes to reach its intended target.[1][4] The octanol-water partition coefficient (LogP for neutral species, LogD for ionizable species at a specific pH) is the gold-standard metric for quantifying lipophilicity.[5][6]
Medicinal chemists frequently employ fluorine substitution as a strategic tool to fine-tune a molecule's properties.[7][8] The introduction of fluorine can dramatically alter acidity, metabolic stability, and conformational preferences.[7] However, its effect on lipophilicity is particularly nuanced and often counterintuitive. This guide provides an in-depth comparison of the lipophilicity of fluorinated and non-fluorinated benzene derivatives, supported by experimental data and protocols, to illuminate the complex interplay of factors at play.
The Fluorine Effect: More Than Just a Halogen Substitution
The substitution of a hydrogen atom with fluorine on a benzene ring initiates a cascade of electronic and steric changes that collectively modulate lipophilicity. While it is a common rule of thumb that fluorination increases lipophilicity, the reality is highly context-dependent.[9] Several competing factors must be considered:
-
Increased Hydrophobicity: The carbon-fluorine (C-F) bond is more hydrophobic than the carbon-hydrogen (C-H) bond. This effect often enhances a drug's ability to penetrate cell membranes.[10]
-
High Electronegativity: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. This can increase the polarity of the molecule, which would be expected to decrease lipophilicity.[11]
-
Molecular Polarity and Dipole Moment: The overall effect on lipophilicity is heavily influenced by the number and position of fluorine atoms. The vector sum of the individual C-F bond dipoles determines the molecule's overall dipole moment. Symmetrical substitution patterns can lead to a non-polar molecule, while asymmetrical patterns can result in a significant dipole moment, impacting how the molecule interacts with the polar (water) and non-polar (octanol) phases.
Quantitative Comparison: LogP Values of Benzene Derivatives
To illustrate these principles, the following table summarizes the experimentally determined or computationally predicted LogP values for benzene and its progressively fluorinated derivatives. The LogP value represents the logarithm of the ratio of the concentration of the compound in octanol to its concentration in water. A higher LogP value indicates greater lipophilicity.
| Compound | Molecular Formula | Number of Fluorine Atoms | LogP / XLogP3 Value | Source |
| Benzene | C₆H₆ | 0 | 2.13 | [12] |
| Fluorobenzene | C₆H₅F | 1 | 2.27 / 2.3 | [13][14] |
| 1,3-Difluorobenzene | C₆H₄F₂ | 2 | 2.21 | [15] |
| 1,4-Difluorobenzene | C₆H₄F₂ | 2 | 2.2 | [16] |
| 1,2,3-Trifluorobenzene | C₆H₃F₃ | 3 | Data not readily available | |
| 1,3,5-Trifluorobenzene | C₆H₃F₃ | 3 | Data not readily available |
Note: XLogP3 is a computationally predicted value. Experimental values can vary slightly between sources.
From this data, we observe that the introduction of a single fluorine atom to the benzene ring (Fluorobenzene) results in a modest increase in lipophilicity compared to the parent benzene molecule.[12][13][14] Interestingly, for difluorinated benzenes, the lipophilicity is slightly lower than that of monofluorobenzene, highlighting the complex, non-additive nature of fluorine's influence.[15][16] This counterintuitive trend is likely due to the interplay between increased hydrophobic surface area and the significant changes in molecular polarity and intermolecular forces introduced by multiple, highly electronegative fluorine atoms.[11]
Experimental Protocol: LogP Determination via the Shake-Flask Method
The "shake-flask" method is the traditional and most reliable technique for the experimental determination of LogP.[4][6][17] It directly measures the partitioning of a solute between n-octanol and water.
Principle
A known amount of the test compound is dissolved in a biphasic system of pre-saturated n-octanol and water. The system is agitated until equilibrium is reached, allowing the compound to distribute between the two phases according to its lipophilicity. The concentration of the compound in each phase is then measured, and the partition coefficient is calculated.
Step-by-Step Methodology
-
Preparation of Pre-Saturated Solvents:
-
Mix equal volumes of high-purity n-octanol and water in a large separation funnel.
-
Shake vigorously for 24 hours at a constant temperature (e.g., 25°C).
-
Allow the phases to separate completely. The upper layer is water-saturated n-octanol, and the lower layer is n-octanol-saturated water. These will be used for the experiment. Causality: Using pre-saturated solvents is critical to prevent volume changes in the phases during the experiment, which would alter the concentration and lead to inaccurate results.
-
-
Test Compound Preparation:
-
Prepare a stock solution of the test compound in the appropriate solvent (typically n-octanol for lipophilic compounds or water for hydrophilic compounds). The concentration should be chosen to be within the linear range of the analytical method used for quantification.
-
-
Partitioning Experiment:
-
In a suitable vessel (e.g., a screw-cap centrifuge tube), add a precise volume of the pre-saturated n-octanol and pre-saturated water. The volume ratio can be varied (e.g., 1:1, 2:1, 1:2) to ensure accurate measurement in both phases.[18]
-
Add a small, known amount of the test compound stock solution. The final concentration should not exceed the compound's solubility limit in either phase.
-
Seal the vessel and shake it gently at a constant temperature for a sufficient time to reach equilibrium. The time required depends on the compound and can range from a few minutes to several hours. Causality: Reaching equilibrium is essential for the partition coefficient to be a true thermodynamic constant. Insufficient shaking time is a common source of error.
-
-
Phase Separation:
-
Centrifuge the vessel to ensure complete separation of the two phases.[18] This step is crucial to avoid cross-contamination of the layers when sampling.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol (upper) and water (lower) phases.
-
Determine the concentration of the test compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
-
Calculation of LogP:
-
The partition coefficient (P) is calculated as: P = [Concentration in Octanol] / [Concentration in Water]
-
The LogP is then calculated as the base-10 logarithm of P: LogP = log₁₀(P)
-
The experiment should be performed in triplicate to ensure reproducibility, and the final LogP value should be reported as the average.[18]
-
Experimental Workflow Diagram
Caption: Workflow for LogP determination using the shake-flask method.
Conclusion: A Nuanced Tool for Rational Drug Design
The strategic incorporation of fluorine into aromatic systems is a powerful tactic in modern medicinal chemistry.[7] This guide demonstrates that the impact of fluorination on lipophilicity is not a simple, additive property but rather a complex outcome of competing physicochemical effects. While monofluorination of a benzene ring generally leads to a slight increase in LogP, polysubstitution can yield counterintuitive results due to profound alterations in molecular polarity.
For researchers and drug development professionals, a deep understanding of these structure-lipophilicity relationships is indispensable. It allows for the rational design of molecules with optimized ADME properties, moving beyond trial-and-error to a more predictive and efficient discovery process. The reliable experimental determination of LogP, through validated methods like the shake-flask protocol, remains the cornerstone for validating computational models and making informed decisions in the journey from a chemical entity to a successful therapeutic agent.
References
- Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. (2024, August 5). Google.
- Biological aspects of fluorine. (n.d.). In Wikipedia.
- Fluorine in drug discovery: Role, design and case studies. (n.d.). Google.
- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (2025, February 17). Journal of Medicinal Chemistry.
- The influence of lipophilicity in drug discovery and design. (n.d.).
- Lipophilicity of Drug. (2024, April 23). BOC Sciences.
- Fluorobenzene. (2025, August 21). Chemsrc.
- Towards Predictive ADME Profiling of Drug Candidates: Lipophilicity and Solubility. (n.d.).
- Lipophilicity. (n.d.).
- Interlaboratory study of log P determination by shake-flask and potentiometric methods. (n.d.). PubMed.
- Lipophilicity Effects of Monofluorination at the Tertiary Aliphatic Carbon as a Function of α-Substituent. (n.d.). ChemRxiv.
- Fluorobenzene. (n.d.). PubChem.
- LogP/D. (n.d.). Cambridge MedChem Consulting.
- Test No.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI.
- 1,4-Difluorobenzene. (n.d.). PubChem.
- Benzene. (n.d.). In Wikipedia.
- 1,3-Difluorobenzene. (2026, January 13). ChemicalBook.
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Safety Operating Guide
Definitive Guide to the Proper Disposal of 1,2-Dichloro-3-difluoromethoxy-5-fluorobenzene
As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The handling and disposal of complex chemical compounds form the bedrock of this responsibility. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 1,2-Dichloro-3-difluoromethoxy-5-fluorobenzene.
Hazard Assessment and Chemical Profile
Understanding the chemical's nature is the first step in its safe disposal. 1,2-Dichloro-3-difluoromethoxy-5-fluorobenzene is a poly-halogenated aromatic ether. Its structure suggests the following hazard profile:
-
Toxicity: Halogenated aromatic compounds are often toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] They can cause irritation to the skin, eyes, and respiratory system.[3][4]
-
Environmental Persistence: Similar to other chlorinated and fluorinated benzenes, this compound is expected to be persistent in the environment and very toxic to aquatic life with long-lasting effects.[5] Its degradation in soil and water is likely slow.
-
Reactivity: While generally stable, it should be kept away from strong oxidizing agents.[6][7] Combustion may produce highly toxic gases such as carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.[6][8]
Due to these inferred hazards, 1,2-Dichloro-3-difluoromethoxy-5-fluorobenzene must be treated as a hazardous waste.
Regulatory Framework: The RCRA Mandate
In the United States, chemical waste disposal is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] This framework ensures the "cradle-to-grave" management of hazardous materials, tracking them from generation to final disposal. Your institution is responsible for adhering to these standards, and as a generator of the waste, you are the critical first link in this chain.
On-Site Management: The Satellite Accumulation Area (SAA)
Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.[10]
Step-by-Step SAA Protocol:
-
Select an Appropriate Waste Container:
-
Compatibility: Use a container made of material compatible with halogenated organic compounds. High-density polyethylene (HDPE) or other chemically resistant plastic containers are often preferred over glass to minimize the risk of breakage.[9] The container must be in good condition with a secure, leak-proof screw cap.
-
Integrity: Inspect the container for any damage or contamination before use.
-
-
Properly Label the Waste Container:
-
Immediately affix a hazardous waste tag to the container.[9]
-
The label must clearly state the words "Hazardous Waste." [10]
-
Write out the full chemical name: "1,2-Dichloro-3-difluoromethoxy-5-fluorobenzene." Do not use abbreviations or chemical formulas.[10]
-
If it is a mixture, list all constituents and their approximate percentages.
-
Include the date of waste generation and the location (building, room number).[9]
-
-
Segregate Your Waste Streams:
-
Crucial Step: Halogenated organic waste must be collected separately from non-halogenated waste.[11] This is because disposal methods, particularly incineration, require different conditions for these two categories.
-
Keep waste containers segregated by hazard class (e.g., separate from acids, bases, and oxidizers).[10]
-
-
Maintain Safe Storage Practices:
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is vital.
-
For Minor Spills (manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Don appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure proper ventilation, preferably by working within a chemical fume hood.[3]
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.
-
Carefully collect the absorbed material using non-sparking tools and place it in a designated, properly labeled hazardous waste container.[3]
-
Clean the spill area with an appropriate solvent and decontaminate.
-
Dispose of all contaminated materials as hazardous waste.
-
-
For Major Spills:
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's EHS office or emergency response team.
-
Provide them with the chemical name and any available hazard information.
-
The Disposal Pathway: Incineration
Disposal of 1,2-Dichloro-3-difluoromethoxy-5-fluorobenzene into the sanitary sewer or regular trash is strictly prohibited.[9] The accepted and environmentally sound method for destroying halogenated organic compounds is high-temperature incineration.[13]
-
Why Incineration? The high thermal stability of the aromatic ring and carbon-halogen bonds requires the extreme temperatures of a specialized hazardous waste incinerator to ensure complete destruction into simpler, less toxic compounds. These facilities are equipped with scrubbers and afterburners to neutralize harmful byproducts like HCl and HF.[13][14]
Arranging for Final Disposal:
-
Contact Your EHS Office: The disposal process must be coordinated through your institution's Environmental Health and Safety (EHS) department.[9][10] They are the only ones authorized to handle and transport hazardous waste.
-
Complete a Waste Pickup Request: Fill out a chemical waste pickup form as required by your EHS office.[9] This form will require details from your hazardous waste label.
-
Prepare for Pickup: Ensure your waste container is properly sealed and labeled. EHS will not pick up leaking or improperly labeled containers.[9] The waste is then transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction.[15]
Summary of Safety and Disposal Information
| Parameter | Guideline | Rationale |
| Primary Hazard Class | Toxic, Environmental Hazard | Based on the poly-halogenated aromatic structure.[1] |
| Personal Protective Equipment (PPE) | Nitrile Gloves, Safety Goggles, Lab Coat, Fume Hood | To prevent skin/eye contact and inhalation of vapors.[3][14] |
| Waste Container | Chemically resistant (e.g., HDPE), sealed | To ensure compatibility and prevent leaks.[9][10] |
| Waste Labeling | "Hazardous Waste", Full Chemical Name, Date | EPA requirement for proper identification and tracking.[10] |
| Waste Segregation | Halogenated Waste Stream ONLY | Critical for proper incineration and regulatory compliance.[11] |
| Prohibited Disposal | NO DRAIN OR TRASH DISPOSAL | Prevents environmental contamination and regulatory violations.[9] |
| Recommended Disposal Method | High-Temperature Incineration via licensed facility | Ensures complete destruction of the persistent chemical structure.[13][14] |
| Action Required | Contact Institutional EHS Office for Pickup | Ensures legal and safe "cradle-to-grave" management.[9] |
Workflow for Proper Disposal
The following diagram illustrates the decision-making process for the safe disposal of 1,2-Dichloro-3-difluoromethoxy-5-fluorobenzene.
Sources
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
